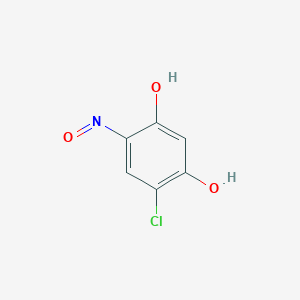

4-Chloro-6-nitrosoresorcinol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-nitrosobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTXZVVELSONAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456869 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109755-36-4 | |

| Record name | 4-Chloro-6-nitrosobenzene-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-6-nitrosoresorcinol

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the synthesis of 4-Chloro-6-nitrosoresorcinol, a valuable benzenediol derivative used in advanced organic synthesis.[1] The guide is structured to deliver not only a procedural methodology but also the underlying chemical principles, safety imperatives, and analytical validation required for successful and reproducible synthesis in a professional laboratory setting.

Introduction: Significance and Synthetic Strategy

This compound (C₆H₄ClNO₃, MW: 173.55 g/mol ) is a key chemical intermediate.[1][2][3] Its structure, which incorporates chloro and nitroso functional groups on a resorcinol core, makes it a versatile precursor for developing more complex molecules in pharmaceutical and materials science.[1][4]

The synthesis from 4-chlororesorcinol is a classic example of electrophilic aromatic substitution, specifically a nitrosation reaction. The hydroxyl groups of the resorcinol ring are strong activating groups, while the chlorine atom is a deactivating, yet ortho, para-directing group.[1] This electronic landscape preferentially directs the incoming electrophile (the nitrosonium ion, NO⁺) to the position ortho to one hydroxyl group and para to the other, which is the 6-position, leading to the desired product with high regioselectivity. The primary synthetic pathway involves the in situ generation of nitrous acid from sodium nitrite and a strong acid, which then forms the electrophilic nitrosonium ion.[5]

Reaction Mechanism and Causality

The core of this synthesis is the nitrosation of a highly activated aromatic ring. The mechanism proceeds through several key stages:

-

Generation of the Electrophile: In a strongly acidic medium (e.g., sulfuric acid), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HONO). A second protonation event leads to the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[5]

NaNO₂ + H₂SO₄ → HONO + NaHSO₄ HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

-

Electrophilic Attack: The electron-rich 4-chlororesorcinol ring acts as a nucleophile, attacking the nitrosonium ion. The hydroxyl groups strongly activate the ring, making this attack favorable even with a moderately strong electrophile. The directing effects of the substituents favor substitution at the 6-position.

-

Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (or Wheland intermediate), loses a proton to a base (like water or the bisulfate ion) to restore the aromaticity of the ring, yielding the final this compound product.

The choice of a strong acid like sulfuric acid is critical for efficiently generating the nitrosonium ion.[6][7] Furthermore, maintaining a low temperature is paramount. Nitrous acid is unstable and can decompose at higher temperatures.[5] The reaction is also exothermic, and low temperatures help to control the reaction rate, preventing the formation of undesired byproducts and ensuring safety.

Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Quantity | Moles | Notes |

| 4-Chlororesorcinol | 95-88-5 | 144.56 g/mol | 7.23 g | 0.050 mol | Purity ≥ 98%[8] |

| Sodium Nitrite | 7632-00-0 | 69.00 g/mol | 3.80 g | 0.055 mol | Purity ≥ 99% |

| Sulfuric Acid (conc.) | 7664-93-9 | 98.08 g/mol | 5.0 mL | ~0.092 mol | 98% aqueous solution |

| Deionized Water | 7732-18-5 | 18.02 g/mol | ~500 mL | - | For reaction and washing |

| Ethanol | 64-17-5 | 46.07 g/mol | As needed | - | For recrystallization |

Synthesis Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. usbio.net [usbio.net]

- 4. nbinno.com [nbinno.com]

- 5. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 6. nj.gov [nj.gov]

- 7. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

spectroscopic data (NMR, IR, UV-Vis) of 4-Chloro-6-nitrosoresorcinol

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-6-nitrosoresorcinol

Introduction

This compound is a substituted aromatic compound with potential applications in chemical synthesis and materials science. Its molecular structure, featuring a resorcinol backbone with chloro and nitroso functional groups, suggests a rich and informative spectroscopic profile. A thorough understanding of its spectroscopic data (NMR, IR, and UV-Vis) is paramount for its identification, purity assessment, and for predicting its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound and outlines the methodologies for their acquisition and interpretation, grounded in established scientific principles. While experimental data for this specific molecule is not widely available in public databases, this guide will leverage data from analogous compounds and first principles to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with distinct signals for the aromatic and hydroxyl protons. The exact chemical shifts will be influenced by the electronic effects of the chloro, nitroso, and hydroxyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic CH | 6.5 - 7.5 | Singlet | N/A |

| Hydroxyl OH | 5.0 - 7.0 (broad) | Singlet | N/A |

| Hydroxyl OH | 9.0 - 11.0 (broad) | Singlet | N/A |

Note: The two hydroxyl protons are expected to have different chemical shifts due to the influence of the adjacent nitroso and chloro groups. Their signals are often broad and may exchange with deuterium upon addition of D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-OH | 150 - 160 |

| C-OH | 145 - 155 |

| C-Cl | 120 - 130 |

| C-NO | 140 - 150 |

| C-H | 100 - 115 |

| C (quaternary) | 115 - 125 |

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups as it can slow down the exchange rate.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp spectral lines.

-

Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Causality Behind Experimental Choices

-

Solvent Selection: The choice of a deuterated solvent is to avoid a large solvent signal that would overwhelm the analyte signals. The polarity of the solvent can also influence the chemical shifts of the analyte.

-

Shimming: A homogeneous magnetic field is essential for high-resolution NMR. Inhomogeneities lead to broadened spectral lines, which can obscure fine details like coupling patterns.

-

Relaxation Delay: This delay between pulses allows the nuclear spins to return to their equilibrium state. An appropriate relaxation delay is necessary for quantitative analysis.

Visualization of NMR Workflow

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its various functional groups.

Predicted IR Spectrum

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| N=O stretch (nitroso) | 1500 - 1600 | Strong |

| C-O stretch (hydroxyl) | 1200 - 1300 | Strong |

| C-Cl stretch | 600 - 800 | Medium to strong |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for IR spectroscopy.

1. Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition:

-

Lower the ATR press arm to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal. This is crucial to subtract the contributions from the instrument and the atmosphere (e.g., CO₂ and water vapor).

-

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

3. Data Processing:

-

Perform a baseline correction if necessary to ensure the baseline of the spectrum is flat.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

Causality Behind Experimental Choices

-

ATR Technique: ATR is often preferred for solid samples as it requires minimal sample preparation and is non-destructive.

-

Background Correction: The background spectrum is essential for removing interfering signals from the environment and the instrument, ensuring that the final spectrum only represents the sample.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The presence of the aromatic ring and the nitroso group in this compound is expected to give rise to characteristic absorption bands in the UV-Vis region.

Predicted UV-Vis Spectrum

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic system and potentially n → π* transitions associated with the nitroso and hydroxyl groups.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 250 - 300 | High |

| n → π | 350 - 450 | Low to medium |

Experimental Protocol for UV-Vis Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Perform serial dilutions to prepare a series of standard solutions of lower concentrations.

2. Data Acquisition:

-

Use a matched pair of cuvettes (typically quartz for UV measurements). Fill one cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and measure the baseline.

-

Replace the blank with the cuvette containing the sample solution and measure the absorbance spectrum over the desired wavelength range (e.g., 200 - 800 nm).

3. Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If performing quantitative analysis, create a calibration curve by plotting absorbance versus concentration for the standard solutions and use it to determine the concentration of an unknown sample.

Causality Behind Experimental Choices

-

Solvent Choice: The solvent must be transparent in the wavelength range of interest and should not react with the analyte. The polarity of the solvent can also influence the position of the absorption maxima.

-

Blank Measurement: Measuring a blank is essential to correct for any absorbance from the solvent and the cuvette, ensuring that the measured absorbance is solely due to the analyte.

Visualization of Spectroscopic Analysis Logic

Caption: Logic of combining spectroscopic data for structure elucidation.

Conclusion

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

-

Clark, J. (2014). The UV-Visible Absorption Spectra of Organic Molecules. Chemguide. [Link]

An In-Depth Technical Guide to 4-Chloro-6-nitrosoresorcinol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-6-nitrosoresorcinol, a versatile benzenediol derivative with significant potential in advanced organic synthesis and as a precursor for novel chemical architectures. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its potential applications, particularly in the realm of drug discovery.

Core Compound Identification and Properties

This compound is a substituted aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core. The strategic placement of a chloro and a nitroso group on the aromatic ring imparts unique reactivity and makes it a valuable intermediate for further chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 109755-36-4 | [1][2] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.55 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Density (predicted) | 1.63 ± 0.1 g/cm³ | [1] |

| Boiling Point (predicted) | 354.5°C at 760 mmHg | [3] |

| Flash Point (predicted) | 168.2°C | [3] |

| Solubility | Soluble in water, ethyl acetate, and methanol | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through the regioselective nitrosation of 4-chlororesorcinol. The hydroxyl groups of the resorcinol ring are strong activating groups, directing electrophilic substitution to the ortho and para positions. The presence of the chloro group at the 4-position directs the incoming nitroso group to the 6-position.

Experimental Protocol: Nitrosation of 4-Chlororesorcinol

This protocol is based on established methods for the nitrosation of phenols.

Materials:

-

4-Chlororesorcinol

-

Sodium nitrite (NaNO₂)

-

Concentrated sulfuric acid (H₂SO₄)

-

Distilled water

-

Ice

-

Magnetic stirrer and stir bar

-

Beakers and flasks

-

Buchner funnel and filter paper

Procedure:

-

Preparation of the Reaction Mixture: In a 500 mL flask, add 170 mL of distilled water and carefully add 3.5 mL of concentrated sulfuric acid while cooling in an ice bath.

-

Addition of 4-Chlororesorcinol: To the cooled acidic solution, add a stoichiometric equivalent of 4-chlororesorcinol under constant stirring.

-

Nitrosation: Slowly add a solution of sodium nitrite (a slight molar excess) in water to the reaction mixture. Maintain the temperature between 5-8°C during the addition.

-

Reaction Completion: After the addition of sodium nitrite is complete, continue stirring the mixture in the ice bath for 30 minutes. Then, allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Precipitation and Isolation: Dilute the reaction mixture with 200 mL of cold water to precipitate the product. Collect the solid product by suction filtration using a Buchner funnel.

-

Washing and Drying: Wash the collected solid with cold distilled water to remove any residual acid and salts. Dry the product under vacuum to obtain this compound as a yellow solid.

Causality Behind Experimental Choices:

-

Acidic Conditions: The use of sulfuric acid is crucial for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active nitrosating agent.

-

Low Temperature: The reaction is carried out at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of nitrous acid.

-

Regioselectivity: The hydroxyl groups on the resorcinol ring are ortho, para-directing. With the 4-position blocked by chlorine, the electrophilic nitrosonium ion (NO⁺) is directed to the available and highly activated 6-position.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is governed by the interplay of its functional groups: the activating hydroxyl groups, the deactivating chloro group, and the versatile nitroso group.

Reduction of the Nitroso Group

The nitroso group can be readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol.[1] This transformation is a key step in synthesizing more complex molecules. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective method for this reduction.[1]

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitroso group ortho to the chlorine atom can facilitate nucleophilic aromatic substitution of the chloride.[1] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to further functionalize the molecule.

dot

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs and reactivity make it a compound of interest for drug discovery. Nitroso (hetero)aromatic compounds are known to possess a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.

The derivative, 4-amino-6-chlororesorcinol, can serve as a scaffold for the synthesis of novel bioactive molecules. The amino and hydroxyl groups provide points for further derivatization to explore structure-activity relationships (SAR) in various therapeutic areas.

Spectroscopic Characterization

A comprehensive structural confirmation of this compound can be achieved through high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the surrounding electron-withdrawing and -donating groups.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the benzene ring. Carbons attached to electronegative atoms like chlorine, oxygen, and nitrogen will be deshielded and appear at lower fields.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Conclusion

This compound is a valuable chemical intermediate with a rich potential for synthetic transformations. Its well-defined structure and predictable reactivity make it an excellent starting material for the synthesis of more complex molecules with potential applications in drug discovery and materials science. This guide provides a foundational understanding for researchers and scientists looking to explore the utility of this compound in their work.

References

-

Material Safety Data Sheet - 4,6-Dinitroresorcinol. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

Safety Data Sheet: 4-Nitrosoresorcinol. (2019, August 28). Chemos GmbH & Co.KG. Retrieved January 12, 2026, from [Link]

-

This compound-13C6. (n.d.). OMICS. Retrieved January 12, 2026, from [Link]

- Process for the preparation of 4-nitroresorcinol. (n.d.). Google Patents.

-

4-Nitrosoresorcinol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

OPINION ON 4-Chlororesorcinol. (2010, March 23). European Commission. Retrieved January 12, 2026, from [Link]

-

4-Chlororesorcinol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-nitrosoresorcinol

Abstract

4-Chloro-6-nitrosoresorcinol is a versatile benzenediol derivative recognized for its utility in advanced organic synthesis and materials science research.[1] Its functionality, derived from the chloro, nitroso, and hydroxyl groups on a resorcinol core, dictates its chemical behavior and application potential. This technical guide provides a comprehensive analysis of the solubility and stability of this compound. We explore its solubility profile across a range of common laboratory solvents, explaining the physicochemical principles that govern its dissolution. Furthermore, we delve into the critical factors influencing its chemical stability, including pH, temperature, and oxidative/reductive conditions, and outline potential degradation pathways. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, providing the foundational knowledge required for the effective handling, storage, and application of this compound.

Introduction

This compound (C₆H₄ClNO₃) is an aromatic organic compound featuring a resorcinol (1,3-benzenediol) scaffold substituted with a chlorine atom and a nitroso group.[1] This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules.[1] The electron-donating hydroxyl groups activate the aromatic ring, while the electron-withdrawing chloro and nitroso groups modulate this reactivity. Understanding the solubility and stability of this compound is paramount for its practical application, ensuring reproducibility in experimental outcomes, and developing robust formulations. This guide synthesizes theoretical principles with practical, field-proven methodologies to provide a holistic view of the compound's behavior in various chemical environments.

Physicochemical Properties

A foundational understanding of this compound begins with its key physicochemical properties, which are summarized in the table below. These parameters are crucial for predicting its behavior in different solvent systems and under various storage conditions.

| Property | Value | Reference |

| CAS Number | 109755-36-4 | [1][2][3] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2][3] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| IUPAC Name | 4-chloro-6-nitrosobenzene-1,3-diol | [1] |

| Predicted Density | 1.63 ± 0.1 g/cm³ | [1] |

| Boiling Point | 354.5°C at 760 mmHg | [2] |

| Flash Point | 168.2°C | [2] |

Solubility Profile

The solubility of a compound is a critical parameter that influences reaction kinetics, purification methods, and formulation strategies. The solubility of this compound is dictated by the interplay of its polar and non-polar functionalities.

Theoretical Considerations

The molecular structure of this compound contains both hydrophilic (polar) and hydrophobic (less polar) regions.

-

Hydrophilic Character : The two hydroxyl (-OH) groups and the nitroso (-N=O) group are polar and capable of forming hydrogen bonds with protic solvents.

-

Hydrophobic Character : The benzene ring and the chloro (-Cl) group contribute to the molecule's non-polar character.

This amphiphilic nature suggests that the compound will exhibit moderate solubility in a range of solvents, with a preference for polar solvents capable of hydrogen bonding.

Caption: Predicted solubility based on molecular features.

Experimental Solubility Data

Available data indicate that this compound is soluble in several common laboratory solvents.[1]

| Solvent Class | Example Solvent | Reported Solubility | Primary Interaction |

| Polar Protic | Water, Methanol | Soluble[1] | Hydrogen Bonding |

| Polar Aprotic | Ethyl Acetate | Soluble[1] | Dipole-Dipole Interactions |

| Non-Polar | Toluene, Hexane | Expected to be low | Van der Waals forces |

-

Causality : The high solubility in polar protic solvents like water and methanol is a direct result of the two hydroxyl groups, which act as both hydrogen bond donors and acceptors. In a polar aprotic solvent like ethyl acetate, the strong dipole of the nitroso group and the polar C-Cl bond contribute to favorable dipole-dipole interactions, facilitating dissolution.[1]

Experimental Protocol for Solubility Determination

A reliable method for quantitatively determining solubility is crucial. The isothermal shake-flask method is a standard approach.

Objective : To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials :

-

This compound

-

Solvent of interest (e.g., pH 7.4 phosphate buffer, acetonitrile)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV or LC-MS/MS system

-

Volumetric flasks and pipettes

-

0.2 µm syringe filters

Methodology :

-

Preparation : Add an excess amount of solid this compound to a series of vials. The excess solid is critical to ensure saturation is reached.

-

Solvent Addition : Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration : Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection : Carefully withdraw an aliquot from the clear supernatant.

-

Filtration & Dilution : Immediately filter the aliquot through a 0.2 µm syringe filter to remove any remaining microparticulates. Accurately dilute the filtered sample with the mobile phase to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration.[4][5]

-

Calculation : Calculate the solubility (e.g., in mg/mL or µg/mL) by correcting for the dilution factor. The experiment should be performed in triplicate to ensure statistical validity.

Stability Profile

The stability of this compound is a function of its inherent chemical reactivity and its environment. Nitroso compounds, in general, can be sensitive to heat, light, and pH.[6][7]

Factors Affecting Stability

-

pH : The resorcinol moiety contains phenolic hydroxyl groups, which are weakly acidic. In alkaline (high pH) conditions, these groups can deprotonate to form phenoxide ions. These ions are more susceptible to oxidation, which can lead to discoloration and degradation.[8][9] Studies on resorcinol itself show that its degradation via electrooxidation is significantly faster in alkaline environments.[9][10]

-

Temperature : Elevated temperatures can provide the activation energy needed for degradation reactions.[11] For optimal stability, suppliers recommend storing the compound in a refrigerator at 2-8°C.[1][3]

-

Light (Photostability) : Aromatic nitroso compounds can be light-sensitive.[6] Exposure to UV or high-intensity visible light may lead to degradation. Therefore, the compound should be stored in light-protected containers.

-

Oxidation/Reduction : The nitroso group is susceptible to both oxidation and reduction. It can be readily reduced to an amino group, forming 4-amino-6-chlororesorcinol. Oxidative conditions, especially at alkaline pH, can lead to the formation of quinone-type structures and potential polymerization.[8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively published, logical pathways can be inferred from the chemistry of its functional groups and related molecules.

-

Reduction of the Nitroso Group : This is a common reaction for nitroso compounds, yielding the corresponding amine. This can occur in the presence of reducing agents or certain biological systems.

-

Oxidation of the Resorcinol Ring : Particularly under alkaline conditions, the deprotonated resorcinol ring is highly activated and can be oxidized by atmospheric oxygen to form colored quinone-like products, which may further polymerize.[8]

-

Hydrolysis : While the C-Cl and C-N bonds are generally stable, extreme pH and high temperatures could potentially lead to hydrolysis, although this is likely a minor pathway compared to oxidation and reduction.

Experimental Protocol for Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method, as mandated by ICH guidelines.[12][13][14]

Objective : To investigate the degradation of this compound under various stress conditions.

Caption: Workflow for a forced degradation study.

Methodology :

-

Stock Solution : Prepare a stock solution of this compound in a suitable solvent like methanol (e.g., 1 mg/mL).[15]

-

Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C.[15]

-

Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and keep at room temperature.[11]

-

Oxidation : Mix the stock solution with 3% H₂O₂ and keep at room temperature.[15]

-

Thermal Degradation : Store the solid compound in an oven at 80°C.[15]

-

Photostability : Expose the solid compound to light as per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt-hours/m²).[15]

-

-

Time Points : Withdraw samples at various time points (e.g., 0, 2, 8, 24 hours).

-

Sample Preparation : Before analysis, neutralize the acid and base samples. Dilute all samples to an appropriate concentration with the mobile phase.

-

Analysis : Analyze the stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC or LC-MS/MS method. The method should be capable of separating the parent compound from all significant degradation products.[16][17]

-

Evaluation : Assess the percentage of degradation. For significant degradants, use LC-MS/MS to obtain mass data for structural elucidation. A peak purity analysis should be performed to ensure the main peak is not co-eluting with any degradants.

Summary and Recommendations

This compound is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics.

-

Solubility : The compound is soluble in polar solvents such as water, methanol, and ethyl acetate, driven by its capacity for hydrogen bonding and strong dipole interactions.[1] Its solubility in non-polar solvents is expected to be limited. For formulation development, polar or moderately polar solvent systems are recommended.

-

Stability : The compound is sensitive to alkaline pH, elevated temperatures, and light. The primary degradation pathways are likely to involve oxidation of the resorcinol ring and reduction of the nitroso group.

Recommendations for Handling and Storage :

-

Storage : Store in a tightly sealed, light-resistant container in a refrigerator at 2-8°C to minimize thermal and photodegradation.[1][3]

-

Handling : When preparing solutions, especially for long-term use, consider using a slightly acidic to neutral pH buffer if compatible with the application to enhance stability.[8] Avoid prolonged exposure to ambient light and high temperatures. For sensitive applications, purging solutions with an inert gas like nitrogen or argon can prevent oxidation.[8]

By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

-

Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. Available at: [Link]

-

Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link]

-

STABILITY OF N‐NITROSO COMPOUNDS. Semantic Scholar. Available at: [Link]

-

The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. MDPI. Available at: [Link]

-

The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. PubMed. Available at: [Link]

-

Nitroso. Wikipedia. Available at: [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

-

Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Forced Degradation Studies. MedCrave online. Available at: [Link]

-

Forced degradation studies. MedCrave online. Available at: [Link]

-

Development and application of an LC-MS/MS method for the detection of N-nitrosochlordiazepoxide as a potential genotoxic impurity. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at: [Link]

-

Electrodegradation of Resorcinol on Pure and Catalyst-Modified Ni Foam Anodes, Studied under Alkaline and Neutral pH Conditions. MDPI. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]

-

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

-

-

New Trends in Forced Degradation Studies. Scribd. Available at: [Link]

-

This compound-13C6 CAS#: 953390-33-5. ChemWhat. Available at: [Link]

-

Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. usbio.net [usbio.net]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

- 6. Nitroso - Wikipedia [en.wikipedia.org]

- 7. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scribd.com [scribd.com]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Chloro-6-nitrosoresorcinol: A Versatile Precursor in Modern Organic Synthesis

Abstract

4-Chloro-6-nitrosoresorcinol, a multifunctional aromatic compound, stands as a pivotal precursor in the landscape of organic synthesis. Its unique molecular architecture, featuring a resorcinol core functionalized with a reactive nitroso group and a strategically positioned chlorine atom, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity. We will delve into its critical role in the synthesis of heterocyclic systems, particularly phenoxazine dyes, and its applications as an intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into leveraging this valuable building block.

Introduction: The Strategic Value of this compound

This compound (CAS No: 109755-36-4) is a benzenediol derivative with the molecular formula C₆H₄ClNO₃.[1][2] Its structure is characterized by a resorcinol (1,3-dihydroxybenzene) framework, which is highly activated towards electrophilic substitution. The presence of both a chloro and a nitroso group introduces specific reactivity points, making it a highly versatile intermediate.[1]

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups:

-

The nitroso group is readily reduced to an amine and can participate in condensation reactions to form N-heterocycles.[1]

-

The resorcinol core , with its two hydroxyl groups, directs electrophilic aromatic substitution and influences the electronic properties of the molecule.[1]

-

The chlorine atom , activated by the adjacent nitroso group, is susceptible to nucleophilic aromatic substitution, allowing for further molecular diversification.[1]

This combination makes this compound a valuable starting material for synthesizing a range of target molecules, from potent dyes to biologically active compounds.[3][4]

Synthesis and Structural Elucidation

The most direct and common route to this compound is the regioselective nitrosation of 4-chlororesorcinol.[1] The strong activating and ortho, para-directing nature of the two hydroxyl groups dictates the position of the incoming electrophile (the nitrosonium ion, NO⁺).

Synthetic Pathway: Electrophilic Nitrosation

The synthesis begins with the chlorination of resorcinol to produce 4-chlororesorcinol, which is then subjected to nitrosation.[5] The nitrosation is typically carried out using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to prevent decomposition and side reactions.[1][6] The hydroxyl groups at positions 1 and 3 direct the electrophilic attack to the electron-rich positions 2, 4, and 6. With position 4 already occupied by chlorine, the nitroso group is directed to position 6.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established methods for the nitrosation of phenols.[6]

-

Preparation of Precursor Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chlororesorcinol (1.0 eq) in a suitable solvent such as dilute sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Generation of Nitrous Acid: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled 4-chlororesorcinol solution over a period of 30-60 minutes, ensuring the temperature is strictly maintained below 8°C.[6] The slow addition and low temperature are critical to control the reaction rate and prevent the formation of by-products.[1]

-

Reaction Completion & Isolation: After the addition is complete, continue stirring the mixture at low temperature for an additional 30 minutes, then allow it to warm to room temperature for another 30 minutes.[6] The precipitated product is collected by suction filtration.

-

Purification: Wash the collected solid with cold water to remove any inorganic salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a yellow solid.[1]

Physicochemical Properties & Structural Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 109755-36-4 | [1][2] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 354.5°C at 760 mmHg | [2] |

| Flash Point | 168.2°C | [2] |

| Density | 1.63 g/cm³ | [2] |

Tautomerism and Spectroscopic Confirmation

A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with its quinone-oxime form. This nitroso-oxime tautomerism is a well-known phenomenon for ortho- and para-nitrosophenols.[7][8]

Nitroso [label="Nitroso Form\n(Phenolic)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11148011&t=l", labelloc=b]; Oxime [label="Oxime Form\n(Quinone-like)", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11148011&t=l", labelloc=b]; // Placeholder image

Nitroso -> Oxime [label="⇌", fontsize=18, color="#4285F4"]; }

Caption: Tautomeric equilibrium of this compound.

Structural confirmation relies heavily on high-resolution NMR spectroscopy.[1]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts would be influenced by the electronic effects of the chloro, nitroso, and hydroxyl groups.

-

¹³C NMR: Each carbon atom in the aromatic ring is expected to have a unique resonance. Carbons bonded to electronegative atoms (Cl, O, N) will be significantly deshielded and appear at lower fields.[1] Isotope labeling studies, using this compound-¹³C₆, can provide definitive structural elucidation.[9][]

Reactivity and Synthetic Applications

The true utility of this compound is realized through its diverse reactivity, which provides access to a wide array of complex molecules.

Reduction of the Nitroso Group

The nitroso group is easily reduced to a primary amine, yielding 4-amino-6-chlororesorcinol . This transformation is a cornerstone reaction, as the resulting aminophenol is a valuable intermediate for further synthesis.[1]

-

Methodology: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a highly efficient method for this reduction.[1] Chemical reduction methods, such as using stannous chloride (SnCl₂) in hydrochloric acid or iron filings in acidic media, are also effective.[11][12]

The resulting 2-aminophenol derivative can be used to synthesize sulfonated compounds like 2-amino-4-chlorophenol-6-sulfonic acid, which are important in the dye industry.[11][13]

Caption: Reduction of the nitroso group to form a key amino intermediate.

Synthesis of Phenoxazine Dyes

One of the most significant applications of this compound is in the synthesis of phenoxazine dyes.[3] Phenoxazines are a class of N,O-heterocycles with extensive applications as fluorescent probes, laser dyes, and materials for organic electronics due to their rigid, π-conjugated structure.[3][4][14]

The synthesis typically involves the acid-catalyzed condensation of the nitroso compound (or its oxime tautomer) with an electron-rich aromatic compound, such as a naphthol derivative.[4]

-

Mechanism: The reaction proceeds via an electrophilic attack from the protonated nitroso group onto the electron-rich partner, followed by cyclization and dehydration to form the phenoxazine core. The chlorine atom from the precursor remains on the final dye structure, where it can be used for further functionalization or to tune the electronic properties of the dye.[4][15]

Caption: General pathway for the synthesis of phenoxazine dyes.

Nucleophilic Aromatic Substitution (SNA)

The chlorine atom at the 4-position is ortho to the electron-withdrawing nitroso group, which facilitates its displacement by nucleophiles.[1] This allows for the introduction of various functional groups, such as amines, alkoxides, or thiolates, providing a powerful method for late-stage functionalization of the resorcinol core. This reactivity pathway is analogous to that observed in p-chloronitrobenzene, where the nitro group activates the ring towards nucleophilic attack.[1]

Applications in Drug Discovery and Beyond

The synthetic versatility of this compound translates directly into its application in fields where molecular complexity and functional diversity are paramount.

-

Drug Discovery: Organic synthesis is a rate-limiting factor in drug discovery.[16] Precursors like this compound are valuable because they provide rapid access to privileged scaffolds.

-

Anticancer Agents: Nitroso-containing compounds have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and O⁶-alkylguanine-DNA alkyltransferase (AGAT), making them relevant in oncology research.[17][18]

-

Bioactive Heterocycles: The phenoxazine core derived from this precursor is found in molecules with antimalarial and other therapeutic properties.[4] The presence of chlorine in pharmaceuticals is widespread, often enhancing the metabolic stability or binding affinity of a drug.[19]

-

-

Fluorescent Probes and Sensors: The phenoxazine dyes synthesized from this precursor exhibit strong fluorescence, often in the near-infrared (NIR) region.[3][14] This makes them ideal for developing "turn-on" fluorescent probes for detecting biologically important species like nitric oxide or biothiols such as L-cysteine.[14][15][20]

-

Materials Science: The electron-rich phenoxazine structure is also utilized in the development of organic semiconductors for electronic devices, including OLEDs and organic solar cells.[3]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic building block that empowers chemists to construct complex and functionally rich molecules. Its well-defined synthesis, predictable reactivity, and access to high-value scaffolds like aminophenols and phenoxazines secure its place in the synthetic chemist's toolbox. As the demand for novel pharmaceuticals, advanced materials, and sensitive molecular probes continues to grow, the importance of versatile precursors like this compound will only increase, paving the way for future innovations in science and technology.

References

-

ResearchGate. Structures of the most popular phenoxazine dyes currently used in... Available from: [Link]

-

Digital Commons @ NJIT. The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Available from: [Link]

-

ChemRxiv | Cambridge Open Engage. In Situ Synthesis of Phenoxazine Dyes in Water: A Cutting-Edge Strategy to "Turn-On" Fluorogenic and Chromogenic Detection of Nitric Oxide. Available from: [Link]

-

PMC. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Available from: [Link]

-

PrepChem.com. Preparation of 2-amino-4-chlorophenol. Available from: [Link]

-

OMICS. This compound-13C6. Available from: [Link]

-

PMC - NIH. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]

- Google Patents. CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol.

-

ResearchGate. (PDF) Dyes derived from benzo[a]phenoxazine - synthesis, spectroscopic properties, and potential application as sensors for l-cysteine. Available from: [Link]

-

Eureka | Patsnap. Synthetic method of 2-aminophenol-4-sulfonamide. Available from: [Link]

-

PubChem - NIH. 4-Nitrosoresorcinol | C6H5NO3 | CID 120338. Available from: [Link]

-

ChemWhat. This compound-13C6 CAS#: 953390-33-5; ChemWhat Code: 1368228. Available from: [Link]

-

ResearchGate. Synthesis and kinetics of 2-chloro-4, 6-dinitroresorcinol. Available from: [Link]

-

Semantic Scholar. Dyes derived from benzo[a]phenoxazine – synthesis, spectroscopic properties, and potential application as sensors for l‐cysteine. Available from: [Link]

-

PubChem. 4-Chlororesorcinol | C6H5ClO2 | CID 1731. Available from: [Link]

-

European Commission. OPINION ON 4-Chlororesorcinol. Available from: [Link]

- Google Patents. DE633982C - Process for the preparation of 4-nitroresorcinol.

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]

-

ResearchGate. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Available from: [Link]

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. Available from: [Link]

-

PubMed. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer. Available from: [Link]

-

PubMed. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium. Available from: [Link]

-

Organic Syntheses Procedure. 1-(p-NITROPHENYL)-1,3-BUTADIENE. Available from: [Link]

-

Organic Syntheses Procedure. p-TOLYLSULFONYLDIAZOMETHANE. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 6. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 7. Separation of keto-enol tautomers of chlortetracycline and 4-epichlortetracycline by liquid chromatography on poly(styrene-divinylbenzene)copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tautomerism of isoguanosine and solvent-induced keto-enol equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound-13C6 | OMICS [omicsbean.com]

- 11. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]

- 12. prepchem.com [prepchem.com]

- 13. 2-Amino-4-chlorophenol-6-sulfonic acid | 88-23-3 [chemicalbook.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dyes derived from benzo[a]phenoxazine – synthesis, spectroscopic properties, and potential application as sensors for l‐cysteine | Semantic Scholar [semanticscholar.org]

discovery and historical synthesis of 4-Chloro-6-nitrosoresorcinol

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 4-Chloro-6-nitrosoresorcinol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzenediol derivative that serves as a versatile intermediate in organic synthesis.[1] With the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol , its structure incorporates a resorcinol core functionalized with both chloro and nitroso groups, bestowing upon it a unique reactivity profile.[1][2][3] This guide provides a comprehensive overview of the historical synthesis, key chemical properties, and structural elucidation of this compound. It details established synthetic protocols, explains the mechanistic rationale behind them, and explores the compound's utility as a precursor in developing more complex molecular architectures for research and potential pharmaceutical applications.

Introduction and Historical Context

The development of this compound is rooted in the extensive history of electrophilic aromatic substitution on phenolic compounds. While a singular "discovery" event is not prominently documented, its synthesis represents a logical and strategic extension of well-established 19th and 20th-century organic chemistry principles. The historical synthesis of related compounds, such as the nitration and nitrosation of resorcinol, laid the foundational knowledge required for the regioselective functionalization of the resorcinol ring.

The introduction of a nitroso (-NO) group onto a phenol is a pivotal transformation.[1] The regioselectivity is dictated by the electronic and steric influences of existing substituents.[1] Similarly, the chlorination of phenols has been extensively studied. The synthesis of this compound is a confluence of these two key reaction types, representing a targeted effort to create a multi-functionalized building block for advanced chemical synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

The synthesis of this compound can be logically approached via two primary retrosynthetic pathways. The choice between these pathways hinges on the principles of electrophilic substitution, where the directing effects of the substituents on the resorcinol ring govern the outcome.

-

Pathway A: Nitrosation of a Pre-chlorinated Precursor (4-chlororesorcinol). This is generally the more direct and higher-yielding approach. The hydroxyl groups of the resorcinol core are powerful activating ortho-, para-directors, while the chlorine atom at the 4-position is a deactivating, yet also ortho-, para-directing group. This combination strongly favors the introduction of the nitroso group at the C6 position.

-

Pathway B: Chlorination of a Pre-nitrosated Precursor (4-nitrosoresorcinol). This route is also feasible but can present more challenges regarding selectivity and potential side reactions due to the presence of the activating nitroso group during the chlorination step.

Experimental Protocols and Mechanistic Insights

Preferred Synthesis: Pathway A - Nitrosation of 4-Chlororesorcinol

This pathway is favored due to its high regioselectivity and reliable outcomes. It is a two-step process starting from resorcinol.

Step 1: Synthesis of the Precursor, 4-Chlororesorcinol

The direct chlorination of resorcinol is achieved using a suitable chlorinating agent, such as sulfuryl chloride (SO₂Cl₂).

-

Protocol:

-

Dissolve resorcinol in a suitable inert solvent, such as diethyl ether.

-

Heat the mixture to reflux with constant stirring.

-

Slowly add sulfuryl chloride dropwise to the refluxing solution.

-

After the addition is complete, maintain the reaction at an elevated temperature (e.g., 60°C) for approximately one hour to ensure complete reaction.[4]

-

Recover the solvent via distillation.

-

Purify the crude product by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 160-164°C at 4.0 kPa) to yield pure 4-chlororesorcinol.[4]

-

-

Causality: The hydroxyl groups of resorcinol strongly activate the ring towards electrophilic substitution. The reaction with sulfuryl chloride provides an electrophilic chlorine source, leading to the formation of 4-chlororesorcinol as the major product.

Step 2: Regioselective Nitrosation of 4-Chlororesorcinol

This step introduces the nitroso group at the C6 position, ortho to one hydroxyl group and para to the other.

-

Protocol:

-

Prepare an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) and cool it to 0-5°C in an ice bath.

-

Dissolve 4-chlororesorcinol in the cold acidic solution.

-

Prepare a solution of sodium nitrite (NaNO₂) in water.

-

Add the sodium nitrite solution dropwise to the 4-chlororesorcinol solution while maintaining the low temperature and stirring vigorously. The in-situ formation of nitrous acid (HNO₂) is the active nitrosating agent.

-

After the addition, allow the reaction to proceed at low temperature for a specified time before allowing it to warm to room temperature.

-

The product, this compound, will precipitate out of the solution as a yellow solid.[1]

-

Collect the solid product by suction filtration, wash with cold water to remove residual acid and salts, and dry under vacuum.

-

-

Authoritative Grounding: The regioselectivity of this reaction is a classic example of electrophilic aromatic substitution principles. The C6 position is doubly activated by the two hydroxyl groups (one ortho, one para), making it the most nucleophilic site for attack by the nitrosonium ion (NO⁺) generated from nitrous acid under acidic conditions.

Alternative Synthesis: Pathway B - Chlorination of 4-Nitrosoresorcinol

This pathway reverses the order of functionalization.

Step 1: Synthesis of the Precursor, 4-Nitrosoresorcinol

-

Protocol:

-

Add concentrated sulfuric acid to water in a flask and cool the solution to approximately 4°C in an ice bath.[5]

-

Add resorcinol to the cold acid solution with stirring.[5]

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature between 5-8°C for 30 minutes.[5]

-

Allow the reaction to warm to room temperature for another 30 minutes.[5]

-

Dilute the reaction mixture with water to precipitate the product.[5]

-

Collect the yellow 4-nitrosoresorcinol product by suction filtration, wash with water, and dry.[5]

-

Step 2: Chlorination of 4-Nitrosoresorcinol

-

Theoretical Protocol:

-

Dissolve 4-nitrosoresorcinol in a suitable solvent.

-

Treat the solution with a chlorinating agent (e.g., sulfuryl chloride or chlorine gas) under controlled conditions.

-

Monitor the reaction for the formation of the desired product.

-

Isolate and purify the product.

-

-

Expertise & Trustworthiness: This step is less commonly reported. The presence of three activating groups (two -OH, one -NO) on the ring makes it highly susceptible to over-chlorination or oxidation. Controlling the stoichiometry and reaction conditions would be critical to selectively introduce a single chlorine atom at the desired C6 position, which is sterically hindered and electronically influenced by the adjacent nitroso group.

Structural Elucidation and Physicochemical Properties

Confirming the structure of this compound relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is essential for definitive structural confirmation.[1]

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns confirming the substitution pattern.

-

¹³C NMR: Resonances for each of the six carbon atoms in the benzene ring would be observed. Carbons attached to electronegative atoms (Cl, O, N) would be significantly deshielded and appear at lower fields.[1]

-

-

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns consistent with the proposed structure.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the O-H (hydroxyl), N=O (nitroso), and C-Cl (chloro) functional groups.

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 109755-36-4 | [1][2][3] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2][3] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Appearance | Yellow Solid | [1] |

| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [1][2] |

| Boiling Point (Predicted) | 354.5°C at 760 mmHg | [2] |

| Flash Point (Predicted) | 168.2°C | [2] |

| Solubility | Soluble in water, ethyl acetate, methanol | [1] |

Chemical Reactivity and Applications in Drug Development

The unique arrangement of functional groups in this compound makes it a valuable intermediate for creating diverse molecular scaffolds.

-

Reduction to Aminophenols: The nitroso group is readily reduced to an amino group, yielding 4-amino-6-chlororesorcinol.[1] This transformation is efficiently achieved through methods like catalytic hydrogenation (e.g., using Palladium on Carbon, Pd/C).[1] The resulting aminophenol is a key precursor for synthesizing heterocyclic compounds and other complex molecules.

-

Oxidation: Oxidation of the nitroso group can lead to the formation of a nitroxyl radical, a species of interest for applications as spin labels in biological systems.[1]

-

Role in Drug Discovery: While not a drug itself, this compound is a building block for creating libraries of novel compounds for screening. Both chloro- and nitroso-containing molecules have a rich history in medicinal chemistry.[6][7][8]

-

Chloro-Containing Drugs: Chlorine is present in over 250 FDA-approved drugs and is a key element in pharmaceuticals used to treat a wide range of diseases.[7] Its presence can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.

-

Nitrosoarenes in Biology: Nitroso (hetero)aromatic compounds are known to exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[6][8] They have been investigated as inhibitors of enzymes crucial in disease pathways, such as cyclin-dependent kinases (CDKs).[6]

-

The synthesis of derivatives from this compound provides a pathway to novel chemical entities that can be evaluated for therapeutic potential, making it a compound of significant interest to drug development professionals.[9]

Conclusion

The synthesis of this compound is a testament to the power and predictability of electrophilic aromatic substitution. Its historical development, while not marked by a single breakthrough moment, is a logical progression of established chemical principles. The preferred synthetic route via nitrosation of 4-chlororesorcinol remains the most efficient and reliable method. As a versatile chemical intermediate, this compound offers researchers a valuable starting point for the synthesis of complex molecules with potential applications in materials science and, most notably, as scaffolds for the discovery of new therapeutic agents.

References

-

This compound-13C6 CAS#: 953390-33-5. ChemWhat. [Link]

-

4-Nitrosoresorcinol | C6H5NO3 | CID 120338. PubChem, National Institutes of Health. [Link]

-

This compound-13C6. OMICS. [Link]

-

Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. PubMed Central, National Institutes of Health. [Link]

-

Synthesis and kinetics of 2-chloro-4, 6-dinitroresorcinol. ResearchGate. [Link]

-

OPINION ON 4-Chlororesorcinol. European Commission. [Link]

-

4-Chlororesorcinol | C6H5ClO2 | CID 1731. PubChem, National Institutes of Health. [Link]

- Process for the preparation of 4-nitroresorcinol.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Institutes of Health. [Link]

-

Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. ResearchGate. [Link]

-

Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. PubMed, National Institutes of Health. [Link]

-

Organic synthesis provides opportunities to transform drug discovery. PubMed, National Institutes of Health. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. usbio.net [usbio.net]

- 4. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]

- 5. 4-NITROSORESORCINOL synthesis - chemicalbook [chemicalbook.com]

- 6. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-nitrosoresorcinol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical properties of a chemical compound is fundamental. These properties, such as melting and boiling points, dictate the compound's behavior under various conditions and are critical for its synthesis, purification, formulation, and application. This guide provides a detailed examination of the known physical characteristics of 4-Chloro-6-nitrosoresorcinol, alongside established methodologies for their experimental determination.

Introduction to this compound

This compound, with the molecular formula C₆H₄ClNO₃, is a derivative of resorcinol, a benzenediol.[1][2][3] Its structure features a resorcinol core with a chloro and a nitroso group as substituents.[2] This combination of functional groups makes it a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for pharmaceutical and research applications.[2] The physical properties of this yellow solid compound are essential for its handling, storage, and application in synthetic pathways.[2][4]

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₃ | [1][3] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Appearance | Yellow Solid | [2][4] |

| Boiling Point | 354.5°C at 760 mmHg | [1] |

| Density | 1.63 g/cm³ (predicted) | [1][2] |

| Flash Point | 168.2°C | [1] |

| Vapor Pressure | 1.63E-05 mmHg at 25°C | [1] |

While a specific melting point for this compound is not explicitly documented in publicly available literature, we can infer an approximate range by examining related compounds. The parent compound, resorcinol, has a melting point of 110°C.[5][6] A closely related compound, 4-Nitrosoresorcinol, has a reported melting point of 122°C.[7][8] The introduction of a chlorine atom can influence the melting point based on changes in molecular symmetry and intermolecular forces. Therefore, it is reasonable to hypothesize that the melting point of this compound would be in a similar range, though experimental verification is necessary for an accurate determination.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a key indicator of its purity.[9] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[10] The following protocol outlines the capillary method for determining the melting point, a standard technique in organic chemistry.

-

Sample Preparation:

-

Place a small amount of the dry, powdered this compound onto a clean, dry surface.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.[11]

-

-

Apparatus Setup (Meltemp or similar):

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Measurement:

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This helps in saving time for the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same slow rate and record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point range is reported as T1-T2.

-

-

Validation:

-

To ensure accuracy, the thermometer of the apparatus should be calibrated using standards with known melting points.

-

-

Dry Sample: Any solvent present will act as an impurity, depressing and broadening the melting point range.

-

Small Sample Size: A small, well-packed sample ensures uniform heat transfer.

-

Slow Heating Rate: A slow rate of heating is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement of the melting range.[12]

Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The reported boiling point of 354.5°C for this compound is quite high, suggesting strong intermolecular forces.[1] Due to this high temperature, care must be taken to avoid decomposition of the compound during measurement.

-

Sample Preparation:

-

Add a small amount (0.5-1 mL) of the liquid sample into a small test tube.

-

Place a small, inverted capillary tube (sealed at the top) into the test tube with the sample. This will serve as an indicator for boiling.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and test tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) so that the heat-transfer liquid is above the level of the sample.

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or a heating mantle. The design of the tube facilitates uniform heating of the liquid via convection.

-

As the temperature rises, air trapped in the inverted capillary will bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube. This indicates that the vapor of the sample has displaced all the air.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles slows down, and the liquid just begins to be drawn back into the capillary tube.

-

-

Safety Precautions:

-

Always wear appropriate personal protective equipment (PPE), including safety goggles.

-

Perform the experiment in a well-ventilated fume hood, especially when working with high temperatures and organic compounds.

-

Be cautious of the hot oil and apparatus.

-

Caption: Workflow for Boiling Point Determination.

References

-

4-Nitrosoresorcinol | C6H5NO3 | CID 120338 - PubChem. Available at: [Link]

-

Melting point determination - University of Calgary. Available at: [Link]

-

Experiment 1: Melting-point Determinations - Athabasca University. Available at: [Link]

-

4-Chlororesorcinol | C6H5ClO2 | CID 1731 - PubChem. Available at: [Link]

-

953390-33-5 | Chemical Name : this compound-13C6 | Pharmaffiliates. Available at: [Link]

-

Resorcinol - Wikipedia. Available at: [Link]

-

experiment (1) determination of melting points - University of Technology. Available at: [Link]

-

Experiment 1 - Melting Points - University of Missouri–St. Louis. Available at: [Link]

-

Resorcinol - NIST WebBook. Available at: [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. - S.S. Jain Subodh P.G. College. Available at: [Link]

-

Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities - Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

-

New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Education and Scientific Studies. Available at: [Link]

-

Resorcinol | C6H6O2 | CID 5054 - PubChem. Available at: [Link]

-